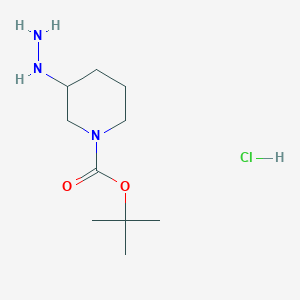

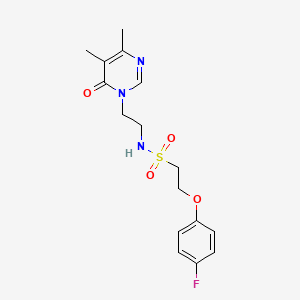

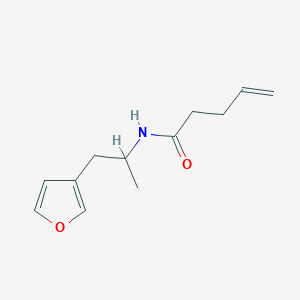

N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of BMD-1 involves the reaction of 4-benzoylbenzoic acid with 4-hydroxy-3,5-dimethylaniline in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain pure BMD-1.Molecular Structure Analysis

The molecular structure of “N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide” can be represented by the IUPAC Standard InChIKey: KCDXJAYRVLXPFO-UHFFFAOYSA-N .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Scientific Research Applications

Reductive Chemistry and Cytotoxicity

A study explored the reductive chemistry of a novel bioreductive drug (SN 23862) exhibiting selective toxicity for hypoxic cells due to enzymatic reduction. This research provides insights into the electron-affinic sites of such compounds and their reduction products, which are significant for understanding the cytotoxic effects of similar compounds in hypoxic tumor cells (Palmer et al., 1995).

Synthesis of Anti-emetic Compounds

Another study focused on the synthesis of N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and its analogues. These compounds were synthesized as potential anti-emetic agents, highlighting the utility of structurally similar benzamides in medical applications (Wineholt et al., 1970).

Inhibition of Ribonucleotide Reductase

Trimidox, a new inhibitor of ribonucleotide reductase, showcases the potential of benzamide analogues in cancer chemotherapy. This compound significantly inhibits ribonucleotide reductase activity, suggesting a promising avenue for the development of new cancer treatments (Szekeres et al., 2004).

Potential Memory Enhancers

Research on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives has indicated potential memory-enhancing properties through acetylcholinesterase inhibition. These findings open up possibilities for developing new therapeutic agents targeting cognitive disorders (Piplani et al., 2018).

Tritium Labeling for Research

The synthesis and characterization of tritium-labeled benzamides for C-C chemokine receptor 1 (CCR1) antagonism illustrate the application of benzamides in receptor studies and drug development (Hong et al., 2015).

properties

IUPAC Name |

N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-10-6-13(7-11(2)16(10)20)19-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9,20H,1-5H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRLIGRESZLRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)

![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)

![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)

![2-[[5-Ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2876192.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B2876195.png)